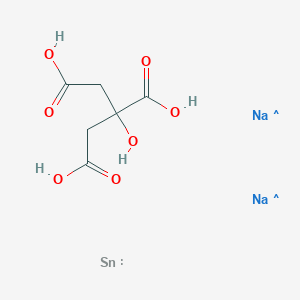
Disodium stannous citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium stannous citrate is a chemical compound with the molecular formula C6H5Na2O7Sn. It is a white crystalline solid that is highly soluble in water and has a strong reducing property. This compound is commonly used in various industrial applications, including as a reducing agent, antioxidant, and color-preserving agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium stannous citrate can be synthesized through several methods. One common laboratory method involves the reaction of citric acid with stannous chloride and sodium hydroxide. The process typically involves dissolving citric acid in water, adding stannous chloride, and then neutralizing the solution with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting trisodium citrate with stannous chloride in an aqueous solution. The reaction mixture is stirred, filtered, and washed with hot water to obtain the solid product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium stannous citrate undergoes various chemical reactions, including:
Oxidation: It is easily oxidized, especially when exposed to air.
Reduction: Acts as a reducing agent in various chemical processes.
Complexation: Forms complexes with metal ions, which is useful in metal plating and corrosion inhibition
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen.
Reduction: Often used with other reducing agents or in acidic conditions.
Complexation: Reacts with metal ions in aqueous solutions
Major Products Formed
Oxidation: Forms stannic compounds.
Reduction: Reduces metal ions to their metallic state.
Complexation: Forms stable metal complexes
Applications De Recherche Scientifique
Disodium stannous citrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Medicine: Investigated for its potential antioxidant properties and its role in preserving the color and quality of food products.
Industry: Widely used in the food industry as a color-preserving agent and antioxidant, particularly in canned fruits and vegetables
Mécanisme D'action
The mechanism of action of disodium stannous citrate involves its strong reducing properties. It acts by donating electrons to other molecules, thereby reducing them. This property is particularly useful in preventing oxidation and preserving the color and quality of food products. Additionally, it forms complexes with metal ions, which can inhibit enzymatic browning and microbial growth .
Comparaison Avec Des Composés Similaires
Disodium stannous citrate is unique compared to other similar compounds due to its strong reducing properties and its ability to form stable complexes with metal ions. Similar compounds include:
Stannous chloride: Also a reducing agent but less stable in aqueous solutions.
Citric acid: Commonly used as an antioxidant but lacks the reducing properties of this compound.
Sodium erythorbate: Another antioxidant used in the food industry but with different chemical properties .
This compound stands out due to its combined properties of reduction, complexation, and antioxidant effects, making it highly versatile in various applications.
Propriétés
Formule moléculaire |
C6H8Na2O7Sn |
|---|---|
Poids moléculaire |
356.81 g/mol |
InChI |
InChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
Clé InChI |
SWSJSCHGMOUPQM-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
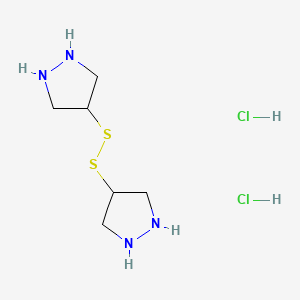
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
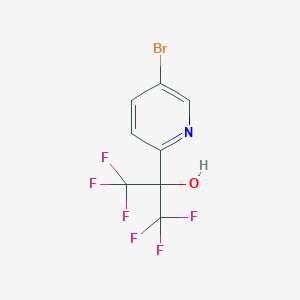
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
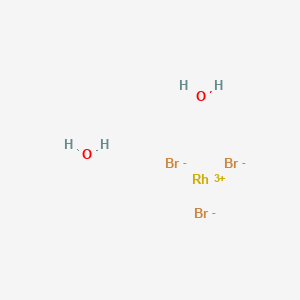
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)
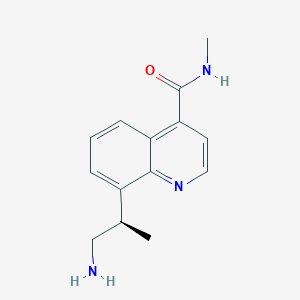
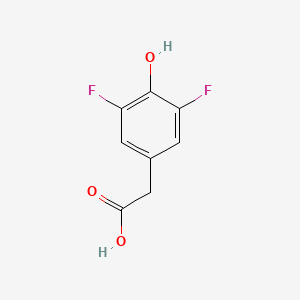
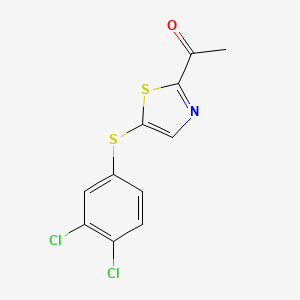
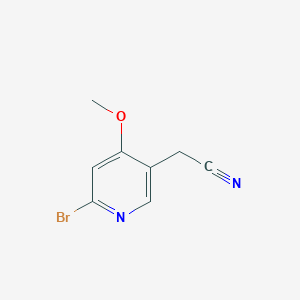
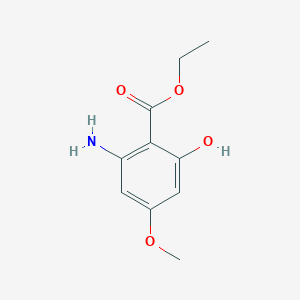
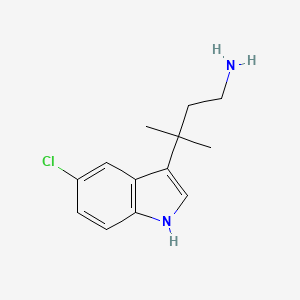
![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
